molecular formula C7H3Cl2IN2 B8145526 5,6-dichloro-3-iodo-1H-indazole

5,6-dichloro-3-iodo-1H-indazole

Cat. No.: B8145526
M. Wt: 312.92 g/mol
InChI Key: SMVSNRUXCYESPW-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of chlorine atoms at the 5th and 6th positions and an iodine atom at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-3-iodo-1H-indazole typically involves the iodination and chlorination of an indazole precursor. One common method starts with the preparation of 3-iodoindazole, which is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the selective substitution of chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3-iodo-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological and chemical properties. These derivatives are often explored for their potential use in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5,6-dichloro-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and iodine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-3-iodo-1H-indazole is unique due to the specific combination of chlorine and iodine substituents, which confer distinct electronic and steric properties. These properties can enhance its binding affinity and selectivity towards biological targets, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

5,6-dichloro-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IN2/c8-4-1-3-6(2-5(4)9)11-12-7(3)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVSNRUXCYESPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)I)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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